molecular formula C16H17ClN2O4S B6395387 5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid CAS No. 1261924-58-6

5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid

Cat. No.: B6395387
CAS No.: 1261924-58-6
M. Wt: 368.8 g/mol
InChI Key: XIRBNFNATBVTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a 3-T-butylsulfamoylphenyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid typically involves multi-step organic reactions. One common approach is to start with the nicotinic acid derivative, which undergoes chlorination to introduce the chlorine atom at the 2-position. The 3-T-butylsulfamoylphenyl group can be introduced through a sulfonamide formation reaction, where a suitable phenyl derivative is reacted with a T-butylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    5-(3-T-Butylsulfamoylphenyl)-2-bromonicotinic acid: Similar structure but with a bromine atom instead of chlorine.

    5-(3-T-Butylsulfamoylphenyl)-2-fluoronicotinic acid: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The T-butylsulfamoyl group also adds steric bulk, potentially affecting the compound’s binding affinity and selectivity.

Properties

IUPAC Name

5-[3-(tert-butylsulfamoyl)phenyl]-2-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-16(2,3)19-24(22,23)12-6-4-5-10(7-12)11-8-13(15(20)21)14(17)18-9-11/h4-9,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRBNFNATBVTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.